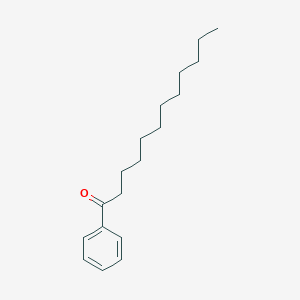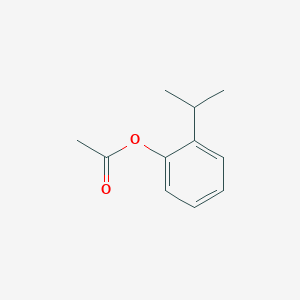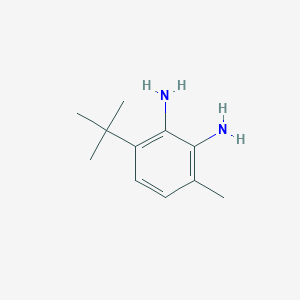
t-Butyltoluenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyltoluenediamine (TBTDA) is a chemical compound used in various applications, including polymer synthesis, as a curing agent for epoxy resins, and as a crosslinking agent for polyurethane coatings. TBTDA is a diamine compound that contains two amine groups and two tert-butyl groups. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of t-Butyltoluenediamine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The amine groups in t-Butyltoluenediamine can react with various electrophilic compounds, such as epoxy resins, to form stable covalent bonds. t-Butyltoluenediamine can also act as a crosslinking agent by reacting with polyurethane coatings to form a three-dimensional network structure.
Effets Biochimiques Et Physiologiques
T-Butyltoluenediamine has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-irritating to the skin and eyes. t-Butyltoluenediamine is also not expected to accumulate in the environment due to its low solubility in water and high volatility.
Avantages Et Limitations Des Expériences En Laboratoire
T-Butyltoluenediamine has several advantages for lab experiments, including its high reactivity, low toxicity, and ease of handling. t-Butyltoluenediamine can be used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. t-Butyltoluenediamine can also be used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals. However, t-Butyltoluenediamine has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of t-Butyltoluenediamine. One area of interest is the synthesis of t-Butyltoluenediamine using alternative methods, such as green chemistry approaches. Another area of interest is the development of new applications for t-Butyltoluenediamine, such as in the production of advanced materials and biomedical devices. Furthermore, the study of the biochemical and physiological effects of t-Butyltoluenediamine could provide valuable insights into its potential toxicity and environmental impact.
Méthodes De Synthèse
T-Butyltoluenediamine can be synthesized through the reaction of p-toluidine and tert-butylamine. The reaction takes place in the presence of a catalyst, such as Raney nickel, under high pressure and temperature conditions. The yield of t-Butyltoluenediamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
T-Butyltoluenediamine has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. t-Butyltoluenediamine is used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. t-Butyltoluenediamine has also been used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals.
Propriétés
Numéro CAS |
133639-32-4 |
|---|---|
Nom du produit |
t-Butyltoluenediamine |
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-tert-butyl-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6H,12-13H2,1-4H3 |
Clé InChI |
ZYCRBOCGBKATBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
Synonymes |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



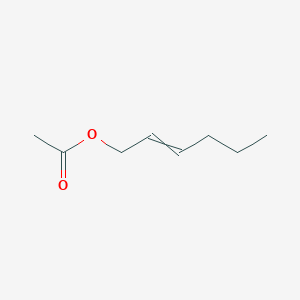
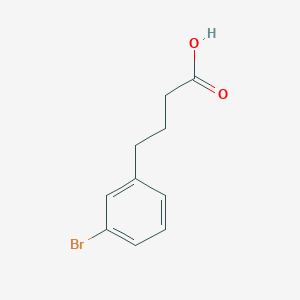
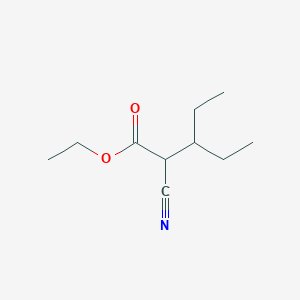
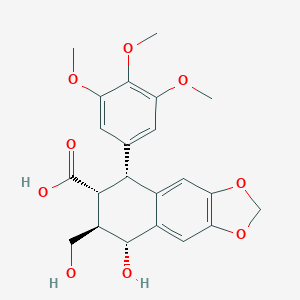
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
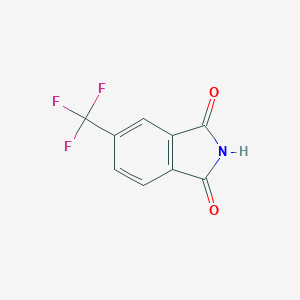
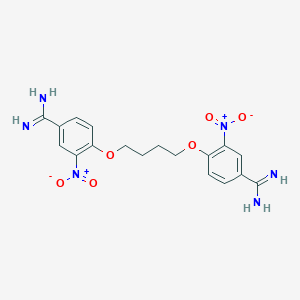

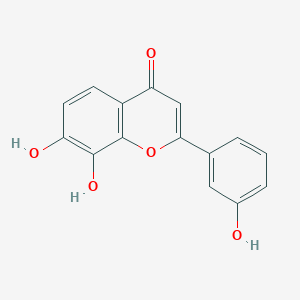
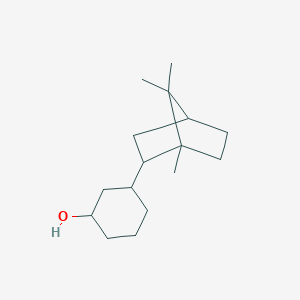
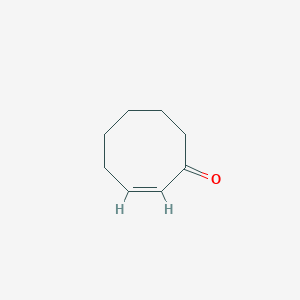
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
